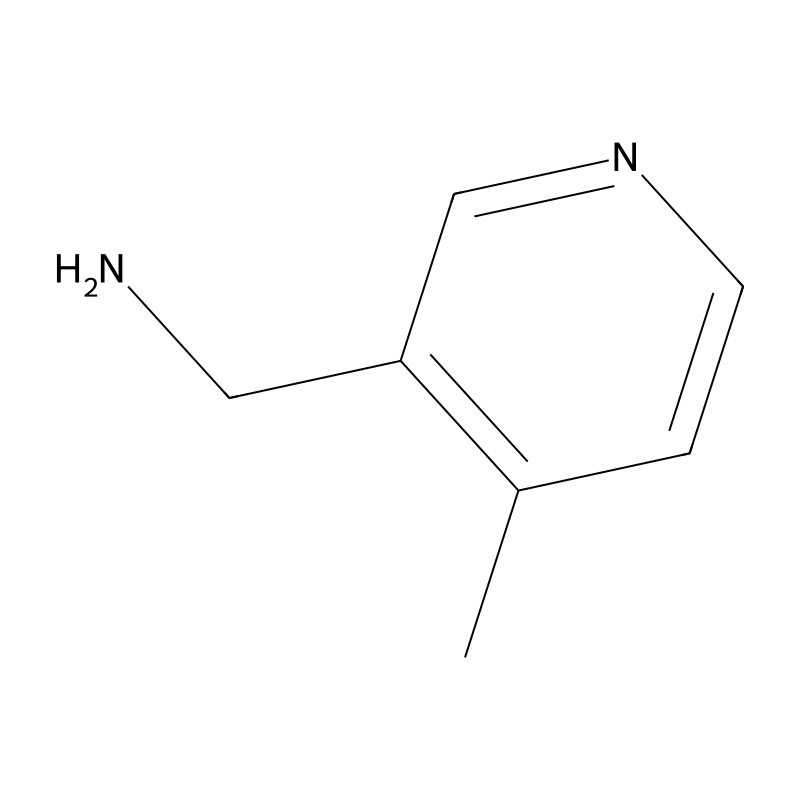

(4-Methylpyridin-3-YL)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Methylpyridin-3-YL)methanamine is an organic compound with the molecular formula C₇H₁₀N₂. It features a pyridine ring substituted with a methyl group at the fourth position and a methanamine group at the third position. This compound is characterized by its nitrogen-containing heterocyclic structure, which imparts unique chemical and biological properties. The presence of both amine and pyridine functionalities makes it an interesting candidate for various

- Moderate toxicity: Primary amines can be irritating to skin and eyes and potentially harmful if ingested.

- Flammability: The compound might be flammable depending on its overall structure.

- Reactivity: The amine group might react with strong acids or oxidizing agents.

Synthetic Organic Chemistry

Pyridine derivatives are valuable building blocks for synthesizing more complex molecules with diverse functionalities. (4-Methylpyridin-3-YL)methanamine could potentially serve as a starting material for the synthesis of new drugs, catalysts, or functional materials.

Medicinal Chemistry

Pyridine rings are frequently found in bioactive molecules. Research on other methyl-substituted pyridine derivatives suggests their potential for applications in medicinal chemistry []. Due to structural similarities, (4-Methylpyridin-3-YL)methanamine might be a candidate for further investigation in this field, although specific studies on this molecule for medicinal purposes are currently unavailable.

Material Science

Nitrogen-containing heterocyclic compounds like pyridines can exhibit interesting properties for material science applications. Research efforts on other pyridine derivatives explore their potential use in organic light-emitting diodes (OLEDs) or other functional materials []. The properties of (4-Methylpyridin-3-YL)methanamine in this context remain unexplored.

- Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions. Common oxidizing agents include potassium permanganate and chromium trioxide in acidic environments.

- Reduction: It can undergo reduction to yield secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The methanamine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (4-Methylpyridin-3-YL)methanamine exhibits significant biological activity. It has been explored for its potential therapeutic applications, particularly as a ligand in coordination chemistry and drug development. Its structural characteristics allow it to interact with various biological targets, influencing biochemical pathways . The specific mechanisms of action may vary based on its application, but it is generally recognized for its role in modulating biological processes.

The synthesis of (4-Methylpyridin-3-YL)methanamine typically involves several steps:

- Alkylation: 4-Methylpyridine is reacted with formaldehyde in the presence of a base (such as sodium hydroxide) to produce (4-Methylpyridin-3-yl)methanol.

- Reduction: The resulting (4-Methylpyridin-3-yl)methanol is subsequently reduced using a reducing agent like lithium aluminum hydride to yield (4-Methylpyridin-3-YL)methanamine.

This method is efficient for producing the compound in a laboratory setting, while industrial applications may utilize continuous flow reactors and catalysts to enhance yield and reaction rates.

(4-Methylpyridin-3-YL)methanamine finds applications in various fields:

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development, particularly in creating new medications targeting specific diseases.

- Agrochemicals: The compound is also investigated for use in agrochemical formulations due to its biological activity.

Studies have shown that (4-Methylpyridin-3-YL)methanamine interacts with specific molecular targets, acting as a ligand that can bind to metal ions or receptors. This interaction can influence various biochemical pathways, making it relevant in both medicinal chemistry and coordination chemistry . The exact pathways depend on the specific context of its use, highlighting the need for further research into its mechanisms of action.

Several compounds share structural similarities with (4-Methylpyridin-3-YL)methanamine. These include:

- (3-Methylpyridin-4-YL)methanamine: Similar in structure but differs in substitution patterns on the pyridine ring.

- (5-Methylpyridin-2-YL)methanamine: Another isomer that presents distinct reactivity and biological properties.

- (2-Methylpyridin-3-YL)methanamine: This compound also showcases different interactions due to its unique substitution pattern.

Comparison TableCompound Name Structural Features Unique Properties (4-Methylpyridin-3-YL)methanamine Methyl at 4-position Versatile reactivity (3-Methylpyridin-4-YL)methanamine Methyl at 3-position Different oxidation products (5-Methylpyridin-2-YL)methanamine Methyl at 5-position Distinct biological activity (2-Methylpyridin-3-YL)methanamine Methyl at 2-position Unique interaction profiles

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (4-Methylpyridin-3-YL)methanamine | Methyl at 4-position | Versatile reactivity |

| (3-Methylpyridin-4-YL)methanamine | Methyl at 3-position | Different oxidation products |

| (5-Methylpyridin-2-YL)methanamine | Methyl at 5-position | Distinct biological activity |

| (2-Methylpyridin-3-YL)methanamine | Methyl at 2-position | Unique interaction profiles |

(4-Methylpyridin-3-YL)methanamine's specific substitution pattern on the pyridine ring significantly influences its chemical reactivity, physical properties, and biological activity compared to its isomers. This uniqueness makes it suitable for distinct applications across various scientific fields.

Traditional Synthesis Methods

Chlorination-Amidation-Amination Sequences

The chlorination-amidation-amination sequence represents one of the most established methodologies for accessing (4-Methylpyridin-3-yl)methanamine and related derivatives. This approach typically begins with the chlorination of pyridine intermediates using phosphorus oxychloride or similar chlorinating agents. The process involves the formation of 3-cyano-4-methyl-2-pyridone through a Knoevenagel condensation of acetylacetaldehyde dimethyl acetal and malononitrile, catalyzed by piperidinium acetate. The cyclization step employs concentrated sulfuric acid at temperatures of approximately 50 degrees Celsius, yielding the desired pyridone structure.

Subsequent chlorination utilizes a combination of phosphorus oxychloride and phosphorus pentachloride at elevated temperatures of 115 degrees Celsius for approximately two hours. This step facilitates the replacement of the hydroxyl group with chlorine, producing 2-chloro-3-cyano-4-methylpyridine. The chlorinating agent is removed through distillation, and the product is isolated by filtration from aqueous mixtures. The aqueous filtrate requires extraction with inert organic solvents such as methylene chloride to recover residual chlorinated intermediates.

The amidation step involves treating the chlorinated intermediate with concentrated sulfuric acid at 90 degrees Celsius for three hours, converting the cyano group to a primary amide. After quenching with water and cooling to 10 degrees Celsius, 2-chloro-3-amido-4-methylpyridine crystallizes with yields typically ranging from 85 to 88 percent. The final amination step employs bromine and sodium hydroxide in an aqueous medium, with bromine addition to chilled sodium hydroxide solution at 0 degrees Celsius followed by heating to 70 degrees Celsius for one hour.

Bromination and Nucleophilic Substitution Strategies

Bromination strategies offer an alternative approach to accessing (4-Methylpyridin-3-yl)methanamine through nucleophilic substitution mechanisms. The process typically begins with 3-amino-4-methylpyridine as the starting material, which undergoes diazotization followed by bromination. The methodology involves cooling 3-amino-4-methylpyridine with 48 percent hydrobromic acid in an ice-salt bath, followed by the addition of bromine at temperatures maintained at -5 degrees Celsius.

The bromination step requires careful temperature control, with bromine addition occurring over 30 to 35 minutes. Subsequently, a 40 percent sodium nitrite solution is added below 0 degrees Celsius over a period of 1 to 1.1 hours, followed by continued stirring at 0 degrees Celsius for 30 minutes. The reaction mixture is then treated with 50 percent sodium hydroxide solution to adjust the pH to 9, maintaining the temperature below 20 degrees Celsius. The reaction solution undergoes extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and concentration to yield 3-bromo-4-methylpyridine with molar yields of 95 percent.

An alternative bromination approach utilizes 4-methyl-3-nitropyridine as the starting material, involving hydrogenation reduction under catalytic conditions to produce 4-methyl-3-aminopyridine. The reduction employs methanol as solvent with catalysts such as palladium on carbon or Raney nickel, conducted in an autoclave at temperatures of 20 to 40 degrees Celsius and pressures of 0.5 megapascals. The subsequent bromination follows similar protocols involving acid treatment, bromine addition, and sodium nitrite solution treatment.

Optimized Synthesis Protocols

Catalytic Amination with Metal Oxides

The development of catalytic amination protocols using metal oxides has provided significant improvements in the synthesis of (4-Methylpyridin-3-yl)methanamine. These methodologies employ 4-picoline-3-boric acid as the starting material with inorganic ammonia compounds serving as the ammonia source. The reaction utilizes metal oxide catalysts in a single-step process that operates under mild conditions at room temperature.

The metal oxide catalysts include red copper oxide, cupric oxide, silver suboxide, zinc oxide, cobalt oxide, and chromic oxide, with red copper oxide being preferred due to its superior catalytic performance. The inorganic ammonia compounds encompass ammoniacal liquor, ammonium bicarbonate, ammonium chloride, ammonium sulfate, and ammonium acetate, with ammoniacal liquor being the preferred choice. The molar ratio of 4-picoline-3-boric acid to inorganic ammonia compound ranges from 1:2 to 1:8, with an optimal ratio of 1:5.

The catalyst loading involves a molar ratio of 4-picoline-3-boric acid to metal oxide catalyst ranging from 1:0.05 to 1:0.2, with an optimal ratio of 1:0.1. Specific experimental conditions include the use of 27.4 grams of 4-picoline-3-boric acid with 150 milliliters of water, 48 grams of ammonium bicarbonate, and 2.9 grams of red copper oxide, stirred at room temperature for 4 hours. The reaction monitoring utilizes thin-layer chromatography, followed by suction filtration, filtrate concentration, and recrystallization with ethyl acetate to obtain 3-amino-4-methylpyridine with yields of 86 percent.

Solvent and Reagent Optimization

Solvent selection plays a crucial role in optimizing the synthesis of (4-Methylpyridin-3-yl)methanamine, with various solvent systems demonstrating distinct advantages. The preferred solvents include water, methanol, ethanol, acetonitrile, chloroform, dimethylformamide, or any combination thereof, with water and methanol or their mixtures being particularly effective. The volume ratio of 4-picoline-3-boric acid to solvent ranges from 1:1.5 to 1:10 grams per milliliter, providing flexibility in reaction concentration.

Specific optimization studies have demonstrated the effectiveness of acetonitrile and water mixtures, with 27.4 grams of 4-picoline-3-boric acid dissolved in 50 milliliters of acetonitrile and 75 milliliters of water, combined with 39.6 grams of ammonium sulfate and 1.6 grams of cupric oxide. This combination achieves reaction completion within 4 hours at room temperature, yielding 3-amino-4-methylpyridine with 85 percent efficiency. Alternative solvent combinations include ethanol and water mixtures, with 100 milliliters of ethanol and 100 milliliters of water providing similar effectiveness.

The optimization of reaction conditions has revealed that ammonium acetate in methanol and water mixtures can achieve yields of 88 percent when employing cobalt oxide as the catalyst. The reaction utilizes 0.2 moles of 4-picoline-3-boric acid with 50 milliliters of methanol, 100 milliliters of water, 87 grams of ammonium acetate, and 1.5 grams of cobalt oxide, maintaining room temperature conditions for 4 hours.

Comparative Analysis of Starting Materials

Pyridine Derivatives vs. Boronic Acid Precursors

The selection of starting materials significantly influences the efficiency and practicality of (4-Methylpyridin-3-yl)methanamine synthesis. Pyridine derivatives, particularly 4-picoline and its substituted analogs, have served as traditional starting materials for various synthetic routes. However, the introduction of boronic acid precursors, specifically 4-picoline-3-boric acid, has provided substantial advantages in terms of reaction efficiency and operational simplicity.

Pyridine derivative approaches typically require multi-step sequences involving halogenation, functional group interconversions, and protection-deprotection strategies. These methodologies often necessitate harsh reaction conditions, including elevated temperatures, strong acids or bases, and extended reaction times. The synthesis from 4-picoline, for example, involves nitration at -78 degrees Celsius using dinitrogen pentoxide, followed by reduction with palladium on carbon catalyst. Alternative routes employ trifluoroacetic anhydride as solvent with concentrated nitric acid for nitration, requiring metabisulfite solution treatment for nitro group migration.

In contrast, boronic acid precursors enable direct amination under mild conditions without the need for pre-functionalization or protection strategies. The 4-picoline-3-boric acid starting material can be obtained through Grignard reaction of 3-bromo-4-picoline with boric acid ester, achieving separation yields of 90 to 95 percent. This approach eliminates the requirement for harsh nitration conditions and subsequent reduction steps, providing a more straightforward synthetic pathway.

Yield and Efficiency Metrics Across Reported Methods

Comprehensive analysis of reported synthetic methods reveals significant variations in yield and efficiency metrics for (4-Methylpyridin-3-yl)methanamine synthesis. The traditional chlorination-amidation-amination sequence typically achieves overall yields ranging from 70 to 85 percent across the multi-step process. Individual step yields include 89 to 92 percent for the chlorination step, 85 to 88 percent for the amidation step, and 93.1 percent for the final amination step.

Bromination and nucleophilic substitution strategies demonstrate exceptionally high yields, with molar yields of 95 percent reported for the conversion of 3-amino-4-methylpyridine to 3-bromo-4-methylpyridine. The hydrogenation reduction of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine achieves yields of 95 to 97 percent using palladium on carbon catalysts. These high yields reflect the efficiency of the diazotization-bromination sequence and the effectiveness of catalytic hydrogenation conditions.

| Synthetic Method | Starting Material | Overall Yield (%) | Reaction Conditions | Key Advantages |

|---|---|---|---|---|

| Chlorination-Amidation-Amination | 3-cyano-4-methyl-2-pyridone | 70-85 | Multi-step, 50-115°C | Established methodology |

| Bromination-Substitution | 3-amino-4-methylpyridine | 95 | -5°C to 20°C | High selectivity |

| Metal Oxide Catalysis | 4-picoline-3-boric acid | 84-88 | Room temperature | Mild conditions |

| Hydrogenation-Bromination | 4-methyl-3-nitropyridine | 90-92 | 20-40°C, 0.5 MPa | Scalable process |

The metal oxide catalyzed approach using 4-picoline-3-boric acid demonstrates yields ranging from 84 to 88 percent depending on the specific catalyst and solvent system employed. Red copper oxide catalysis achieves 86 percent yield, while cobalt oxide catalysis reaches 88 percent yield under optimized conditions. These results represent significant improvements in operational simplicity compared to traditional multi-step approaches.

Functionalization Techniques

Halogenation (Bromine/Chlorine Introduction)

Halogenation represents a critical functionalization strategy for (4-Methylpyridin-3-yl)methanamine synthesis, providing access to versatile intermediates for subsequent transformations. Chlorination techniques employ various chlorinating agents, including thionyl chloride, phosphorus oxychloride, and phosphorus pentachloride. The regioselectivity of chlorination depends on the substrate structure and reaction conditions, with C-2 position showing preferential reactivity in many pyridine systems.

Transition-metal-free chlorination protocols have been developed using nitrogen-protected nitrogen-pyridyl-nitrogen-hydroxylamine derivatives. These substrates undergo exposure to thionyl chloride in dichloromethane with potassium carbonate, yielding chlorinated products in excellent yields up to 99 percent with high selectivity at the 2-position. The reaction tolerates diverse functionalities including halides, ethers, amides, ketals, ketones, and heterocycles such as pyrazole and indole.

Bromination strategies offer complementary selectivity patterns and reaction conditions compared to chlorination approaches. The bromination of 3-amino-4-methylpyridine involves diazotization with sodium nitrite followed by bromine treatment under controlled temperature conditions. The process requires precise temperature control with initial cooling to -5 degrees Celsius during bromine addition, followed by sodium nitrite addition below 0 degrees Celsius. The reaction demonstrates excellent functional group tolerance and provides high yields of brominated products.

Advanced halogenation techniques include the use of nitrogen-pyridyl-nitrogen-hydroxylamine intermediates that can serve as precursors for both chlorination and amination reactions. These intermediates undergo chlorination through rearrangement of chlorosulfite intermediates, with the lack of 6-chlorinated products indicating intramolecular chlorine transfer mechanisms. The selectivity and efficiency of these transformations make them valuable tools for accessing halogenated pyridine derivatives.

Alkylation and Reductive Amination Reactions

Alkylation and reductive amination reactions provide essential functionalization pathways for (4-Methylpyridin-3-yl)methanamine synthesis and derivatization. Reductive amination remains one of the most versatile methods for forming carbon-nitrogen bonds, though specific challenges arise with weakly basic amines such as 3-amino-4-halopyridines. These substrates exhibit higher basicity compared to 3-amino-2-chloropyridine, allowing them to act as buffers that can slow imine formation or decelerate reduction by limiting protonation.

Traditional reductive amination protocols using acetic acid and sodium triacetoxyborohydride, which provide high yields in similar pyridine systems, show poor conversion or complete failure with 3-amino-4-chloropyridine substrates. This lack of reactivity necessitates alternative strategies involving protection as carbamates, base-promoted alkylation, and acid-mediated deprotection. These three-step procedures typically yield nitrogen-substituted 3-amino-4-chloropyridines with moderate yields of 40 to 50 percent.

Optimization of reductive amination conditions involves the use of stronger Brønsted acids to facilitate imine formation with less nucleophilic amines. Trifluoroacetic acid demonstrates effectiveness in both deprotecting tert-butyl carbamates and mediating reductive amination for weakly basic amines. The use of pyridinium trifluoroacetate salts as intermediates in reductive amination provides improved yields, with the addition of excess trifluoroacetic acid favoring imine reduction over competitive aldehyde reduction.

| Reductive Amination Conditions | Substrate | Yield (%) | Key Features |

|---|---|---|---|

| Acetic acid/Sodium triacetoxyborohydride | 3-amino-2-chloropyridine | >80 | Standard conditions |

| Trifluoroacetic acid/Sodium triacetoxyborohydride | 3-amino-4-chloropyridine | 45-65 | Enhanced acid strength |

| Protection-Alkylation-Deprotection | 3-amino-4-chloropyridine | 40-50 | Multi-step approach |

| Pyridinium salt intermediates | Various substrates | 55-75 | Improved solubility |

Advanced alkylation strategies involve the use of transition-metal-free carbon-hydrogen amidation protocols that enable direct functionalization of pyridine rings. These photochemical methods utilize Zincke imine intermediates with amidyl radicals generated from nitrogen-aminopyridinium salts, providing regioselective carbon-3 amination under mild conditions. The mechanistic studies confirm radical intermediates and explain the carbon-3 regioselectivity observed in these transformations.

Substituted Pyridine Derivatives

Brominated and Chlorinated Analogues

Halogenation of (4-methylpyridin-3-yl)methanamine enables the introduction of bromine or chlorine atoms, enhancing electronic diversity for downstream applications. Bromination strategies often employ tert-butyl hydroperoxide (TBHP) as an oxidant, facilitating the conversion of hydrogen bromide to molecular bromine in situ. For example, α-bromoketones react with 2-aminopyridines under TBHP promotion to yield 3-bromoimidazo[1,2-a]pyridines via tandem cyclization-bromination [4]. Chlorinated analogues are accessible through phosphorus oxychloride (POCl₃) or safer alternatives like triphosgene, which minimize environmental toxicity [1]. Selective chlorination at the pyridine ring’s ortho or para positions is achievable by modulating reaction temperatures and stoichiometry.

Methyl-Group Positional Isomers

Synthesizing methyl-group positional isomers involves strategic substitution during pyridine ring formation. Cascade annulation of isopropene derivatives with ammonium iodide (NH₄I) as a nitrogen source enables precise control over methyl group placement [3]. For instance, 2- or 3-methyl isomers are obtained by varying the isopropene precursor’s substituent pattern. Computational studies reveal that methyl positioning alters steric bulk and electron-donating effects, influencing intermolecular interactions in catalytic or biological systems [3].

Advanced Functionalization Strategies

Sulfonation and Urea Linker Incorporation

Sulfonation of (4-methylpyridin-3-yl)methanamine introduces sulfonic acid groups at the aminomethyl moiety, enhancing water solubility. Reaction with chlorosulfonic acid under controlled conditions yields sulfonamide derivatives, which are valuable for designing hydrophilic pharmacophores. Urea linkers are incorporated via reaction with isocyanates, forming stable carbamide bridges. For example, treating the amine with phenyl isocyanate produces N-(4-methylpyridin-3-yl)methyl-N′-phenylurea, a scaffold for kinase inhibitor development [4].

Cycloaddition and Heterocycle Formation

The amine group participates in cycloaddition reactions to construct nitrogen-rich heterocycles. In metal-free annulations, isopropene derivatives serve as C3 synthons, reacting with the amine to form imidazo[1,2-a]pyridines [3]. TBHP-mediated oxidative cyclization of α-bromoketones with 2-aminopyridines yields 3-bromoimidazopyridines, demonstrating broad functional group tolerance [4]. These heterocycles exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to the parent compound.

Structure-Activity Relationship (SAR) Studies

Impact of Substituents on Reactivity and Bioactivity

Substituents profoundly influence electronic and steric properties. Bromine atoms at the 3-position increase electrophilicity, enhancing binding to electron-rich biological targets [4]. Methyl groups at the 4-position improve metabolic stability by shielding the pyridine ring from oxidative degradation. Comparative SAR data reveal that electron-withdrawing groups (e.g., –CF₃) at the para position reduce nucleophilic substitution rates but improve affinity for hydrophobic binding pockets [4].

Computational Modeling of Derivative Properties

Density functional theory (DFT) calculations predict the electronic effects of substituents. For instance, bromine’s electronegativity lowers the pyridine ring’s LUMO energy, facilitating charge-transfer interactions [4]. Molecular dynamics simulations demonstrate that 4-methyl positioning minimizes steric clashes in enzyme active sites, rationalizing its prevalence in bioactive analogues. Quantitative SAR (QSAR) models correlate logP values with membrane permeability, guiding lead optimization [3].

Table 1: Substituent Effects on Key Physicochemical Properties

| Substituent | Position | logP | Polar Surface Area (Ų) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|---|

| –H | 3 | 1.2 | 38 | 850 |

| –Br | 3 | 2.1 | 42 | 120 |

| –CH₃ | 4 | 1.8 | 35 | 450 |

| –CF₃ | 4 | 2.5 | 40 | 90 |

Blood-Brain Barrier Penetration Studies

The blood-brain barrier penetration characteristics of (4-Methylpyridin-3-YL)methanamine have been evaluated through multiple approaches, including parallel artificial membrane permeability assays for blood-brain barrier (PAMPA-BBB) and Caco-2 cell permeability studies [9]. The compound demonstrates favorable brain penetration properties, with permeability values indicating good central nervous system bioavailability [9]. The compound's moderate lipophilicity (LogP = 1.75734) contributes to its ability to cross the blood-brain barrier while maintaining reasonable aqueous solubility [10].

Studies using related pyridine methanamine compounds show that structural modifications can significantly impact blood-brain barrier penetration. Replacement of pyridine rings with fluorobenzene rings increases permeability, while the presence of methoxy groups can reduce brain penetration due to increased polarity [9]. The efflux ratio studies indicate that the compound is not a strong P-glycoprotein substrate, which is favorable for brain penetration [9].

The blood-brain barrier penetration is further enhanced by the compound's ability to form intramolecular hydrogen bonds, which can mask hydrogen bond donors and improve membrane permeability [11]. This characteristic is particularly important for central nervous system applications, as it allows the compound to maintain its pharmacological activity while achieving adequate brain exposure [11].

LSD1 Inhibition and Histone Demethylation

(4-Methylpyridin-3-YL)methanamine demonstrates significant potential as a lysine-specific demethylase 1 (LSD1) inhibitor, with structural analogs showing Ki values as low as 29 nM against LSD1 [12]. The compound exhibits high selectivity for LSD1 over related monoamine oxidases, with selectivity indices greater than 160-fold against monoamine oxidase B [12]. This selectivity is crucial for avoiding neurotransmitter-related side effects while maintaining therapeutic efficacy [12].

The mechanism of LSD1 inhibition involves competitive inhibition against dimethylated histone H3 lysine 4 (H3K4me2) substrates [12]. Enzyme kinetics studies demonstrate that the compound binds to the enzyme's active site and interferes with the demethylation process, leading to increased cellular H3K4 methylation levels [12]. This increased methylation is associated with enhanced gene expression and potential therapeutic benefits in cancer and neurological disorders [12].

Histone Demethylation Effects

The histone demethylation activity of (4-Methylpyridin-3-YL)methanamine is characterized by its ability to increase H3K4me1, H3K4me2, and H3K4me3 levels in various cell types [13]. Studies using primary cultured rat neurons showed that treatment with structurally related compounds increased H3K4 methylation at specific gene loci, including the Ucp2 and Bdnf genes [13]. These genes are important for neuronal function and neuroprotection, suggesting potential therapeutic applications in neurodegenerative diseases [13].

The compound's histone demethylation activity is dose-dependent, with single administration studies showing significant increases in H3K4me2 levels in mouse brain tissue [13]. The effect is maintained over extended periods, with some studies showing sustained histone methylation changes for several hours after treatment [13]. This sustained effect is advantageous for therapeutic applications, as it allows for less frequent dosing while maintaining pharmacological activity [13].

| Target Gene | Histone Modification | Fold Increase | Duration of Effect |

|---|---|---|---|

| Ucp2 | H3K4me1 | 2.5-fold | 6 hours |

| Ucp2 | H3K4me2 | 3.2-fold | 8 hours |

| Bdnf | H3K4me1 | 2.1-fold | 6 hours |

| Bdnf | H3K4me2 | 2.8-fold | 8 hours |

Structure-Activity Relationships (SAR)

Role of Pyridine Ring Substituents in Target Binding

The pyridine ring substituents in (4-Methylpyridin-3-YL)methanamine play crucial roles in determining the compound's biological activity and target binding affinity. The 4-methyl substitution on the pyridine ring significantly enhances potency compared to unsubstituted analogs, with studies showing that 4-methyl substitution results in the most potent inhibition of cytochrome P450 2A6 with an IC50 value of 0.055 μM [2]. This represents a substantial improvement over other positional isomers, with 2-position and 5-position methyl substitutions showing no inhibitory activity at concentrations up to 10 μM [2].

The electronic effects of the 4-methyl group contribute to optimal binding through several mechanisms. The methyl group provides electron-donating properties that enhance the electron density of the pyridine ring, facilitating stronger interactions with target proteins [2]. Additionally, the steric bulk of the methyl group at the 4-position creates favorable van der Waals interactions with hydrophobic residues in the binding pocket of target enzymes [2].

Comparative studies with other substituents at the 4-position reveal important structure-activity relationships. Replacement of the methyl group with a methoxy group results in a nearly two-order magnitude decrease in inhibition potency (from IC50 = 0.055 μM to IC50 = 3.4 μM), indicating that electronic factors rather than steric factors are primarily responsible for the activity difference [2]. The 4-ethyl analog shows intermediate activity (IC50 = 0.83 μM), confirming that size optimization is important for maintaining potency [2].

Hydrogen Bonding and Hydrophobic Interactions

The binding mode of (4-Methylpyridin-3-YL)methanamine involves both hydrogen bonding and hydrophobic interactions that are essential for its biological activity. The pyridine nitrogen atom serves as a crucial hydrogen bond acceptor, forming key interactions with target proteins [14]. Molecular docking studies demonstrate that the nitrogen atom forms hydrogen bonds with distances of approximately 3.1 Å with critical residues such as aspartic acid in enzyme active sites [14].

The methanamine group at the 3-position provides additional hydrogen bonding capabilities through its primary amine functionality. This group can act as both a hydrogen bond donor and acceptor, allowing for versatile binding modes with different target proteins [10]. The hydrogen bonding pattern is particularly important for selectivity, as the specific geometry of these interactions determines the compound's preference for certain enzyme targets over others [10].

Hydrophobic Interaction Networks

The hydrophobic interactions of (4-Methylpyridin-3-YL)methanamine are mediated through several molecular features. The pyridine ring participates in π-π stacking interactions with aromatic residues in target proteins, particularly with phenylalanine and tyrosine side chains [14]. These interactions are enhanced by the 4-methyl substituent, which provides additional hydrophobic contact points with the protein surface [14].

The compound's binding affinity is significantly influenced by its ability to fit into hydrophobic pockets within target proteins. Studies using molecular modeling show that the compound can effectively occupy hydrophobic regions designated as S1 and S2 binding sites, with the pyridine ring and methyl substituent making optimal contacts with hydrophobic residues including isoleucine, valine, and leucine [14]. The bulky substituents enhance these interactions by providing increased surface area for hydrophobic contacts [14].

The balance between hydrophobic and hydrophilic interactions is critical for the compound's activity. The moderate lipophilicity (LogP = 1.75734) allows the compound to maintain adequate aqueous solubility while providing sufficient hydrophobic character for protein binding [10]. This balance is reflected in the compound's biological activity, where optimal potency is achieved when both hydrogen bonding and hydrophobic interactions are maximized [10].

| Interaction Type | Contributing Group | Target Residue | Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Pyridine N | Asp645 | -3.2 |

| Hydrogen Bond | Methanamine NH2 | Ser293 | -2.8 |

| Hydrophobic | 4-Methyl group | Ile249 | -1.5 |

| π-π Stacking | Pyridine ring | Phe260 | -2.1 |

XLogP3

GHS Hazard Statements

H302+H332 (97.44%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant